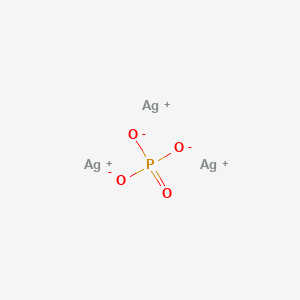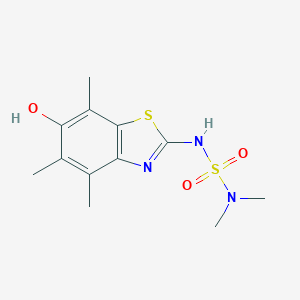
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole, also known as DMABT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to interact with DNA and RNA, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent cognitive decline. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have antioxidant properties and can scavenge free radicals. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have anticoagulant properties and can prevent blood clotting.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively inexpensive compared to other compounds with similar properties. However, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively toxic and can be harmful if not handled properly.
Orientations Futures
There are several future directions for research on 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole at the molecular level. This could lead to the development of new drugs that target specific pathways involved in cancer and other diseases. Finally, there is a need for more in vivo studies to investigate the efficacy and safety of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole in animal models of disease.
Méthodes De Synthèse
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol and methyl acetoacetate, followed by the reaction with dimethylsulfamoyl chloride and hydrolysis. The final product is obtained as a yellow solid with a melting point of 203-205°C.
Applications De Recherche Scientifique
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has shown potential in various scientific research applications. Studies have shown that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has anticancer properties and can inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have neuroprotective effects and can prevent cognitive decline in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
120164-84-3 |
|---|---|
Nom du produit |
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
Formule moléculaire |
C12H17N3O3S2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H17N3O3S2/c1-6-7(2)10(16)8(3)11-9(6)13-12(19-11)14-20(17,18)15(4)5/h16H,1-5H3,(H,13,14) |
Clé InChI |
GAOXANZVESXFQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
Synonymes |
Sulfamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



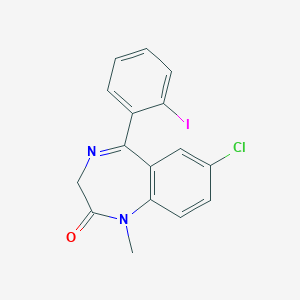
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
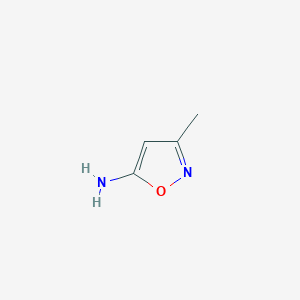
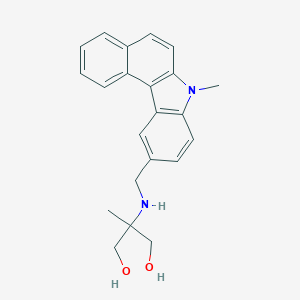
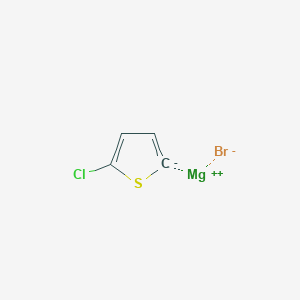
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
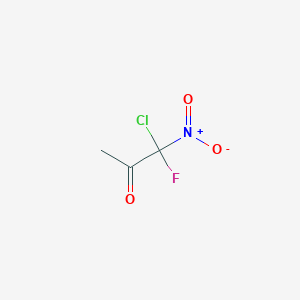
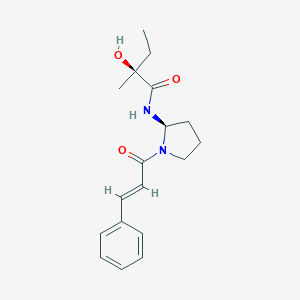
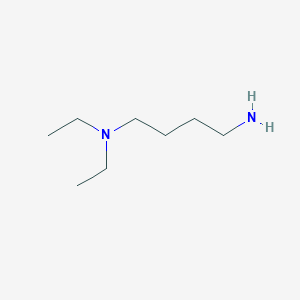
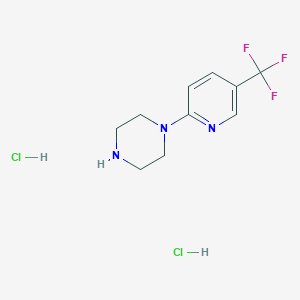
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
